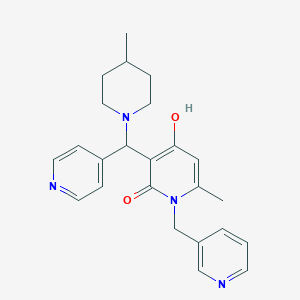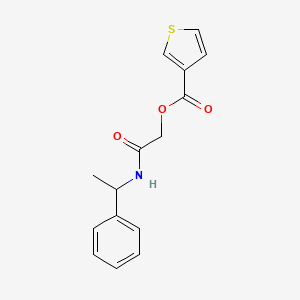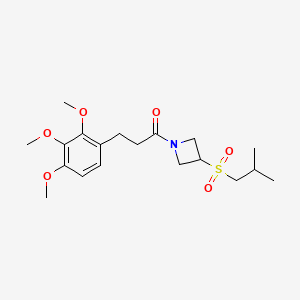
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilamide with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .
化学反応の分析
Types of Reactions
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and anticonvulsant agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
作用機序
The mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission.
類似化合物との比較
Similar Compounds
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- 2,3-dihydroquinazolin-4(1H)-ones
Uniqueness
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide is unique due to its specific structural features, such as the prop-2-enyl group and the hexanamide chain, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
特性
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-11-18-15(21)10-4-3-7-12-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h2,5-6,8-9H,1,3-4,7,10-12H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURYDXIHEIUFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide](/img/structure/B2632024.png)


methanone](/img/structure/B2632027.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)
![2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2632030.png)
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea](/img/structure/B2632031.png)
![N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B2632033.png)
![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)


![1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2632037.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2632040.png)
